molecular formula C24H16O4 B2633386 4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-furoate CAS No. 331460-48-1

4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-furoate

Cat. No. B2633386
CAS RN: 331460-48-1
M. Wt: 368.388
InChI Key: WYCHIMMNWFTCMX-NTEUORMPSA-N
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Description

“4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-furoate” is a chemical compound with the molecular formula C24H16O4 . It appears to contain a naphthyl group, a propenyl group, a phenyl group, and a furoate group .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name and molecular formula. It contains a naphthyl group (a two-ring aromatic system), a propenyl group (a three-carbon chain with a double bond), a phenyl group (a single-ring aromatic system), and a furoate group (a five-membered ring with an oxygen and a carbonyl group) .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can often be predicted from its structure. For example, this compound likely has a relatively high molecular weight (368.38144 g/mol) , and due to its multiple aromatic rings, it’s likely to be relatively nonpolar and insoluble in water .

Scientific Research Applications

Binary Liquid Crystal Mixtures

Research on the synthesis and mesomorphic properties of Schiff base/ester derivatives, including compounds with a naphthyl substituent, reveals insights into their applications in liquid crystal technologies. Studies on binary mixtures of these compounds have demonstrated various liquid crystalline phases and highlighted the influence of molecular structure, polarity, size, orientation, and the relative positions of substituents on their mesomorphic behavior. Theoretical calculations, such as Density Functional Theory (DFT), have been utilized to understand the geometrical parameters of individual components and their impact on the mesophase behavior of binary systems, contributing to the field of material science and technology (Alnoman et al., 2020).

Antimicrobial and Antioxidant Properties

Various naphtho[2,1-b]furan derivatives have been synthesized and characterized for their potential in antimicrobial and antioxidant applications. The synthesis of ethyl-3-nitronaphtho[2,1-b]furan-2-carboxylate and its subsequent reactions to form Schiff bases and azetidinyl naphthofuran carboxamides have been studied. These compounds, characterized by spectral and analytical studies, have shown promising results in antioxidant and antimicrobial activities, indicating their potential in medical and pharmaceutical research (Devi et al., 2010).

Heterocyclic Compound Synthesis

The synthesis of naphtho[2,1-b]furan derivatives involving various reactions has been a topic of research, focusing on creating compounds with potential biological activities. For instance, the synthesis of 3-nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho[2,1-b]furan-2-carboxamides has been explored, and the compounds have been studied for their antimicrobial and antioxidant properties. This line of research contributes to the discovery of new compounds with potential pharmacological applications (Devi et al., 2010).

properties

IUPAC Name

[4-[(E)-3-naphthalen-2-yl-3-oxoprop-1-enyl]phenyl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16O4/c25-22(20-11-10-18-4-1-2-5-19(18)16-20)14-9-17-7-12-21(13-8-17)28-24(26)23-6-3-15-27-23/h1-16H/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCHIMMNWFTCMX-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)C=CC3=CC=C(C=C3)OC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)/C=C/C3=CC=C(C=C3)OC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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